molecular formula C19H11N3 B11844745 [2,3'-Biquinoline]-2'-carbonitrile CAS No. 62737-95-5

[2,3'-Biquinoline]-2'-carbonitrile

Cat. No.: B11844745
CAS No.: 62737-95-5
M. Wt: 281.3 g/mol
InChI Key: PTPXVFPNZNYBAY-UHFFFAOYSA-N
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Description

Overview of Biquinoline Ligands in Coordination Chemistry

Biquinoline isomers serve as privileged bidentate chelating ligands, meaning they can bind to a central metal atom at two points. libretexts.org This ability to form stable complexes with a wide array of metal ions is a cornerstone of their utility. nih.govpurdue.edu The resulting coordination complexes are integral to fields such as catalysis, materials science, and photochemistry. libretexts.orgontosight.ai The specific arrangement of the quinoline (B57606) rings, as in the case of 2,2'-biquinoline (B90511), influences the geometry and electronic properties of the metal complexes, thereby dictating their reactivity and potential applications. wikipedia.org For instance, the steric hindrance between the quinoline moieties can create unique coordination environments around the metal center.

These ligands are classified as N-donor ligands, where the nitrogen atoms donate a pair of electrons to form a coordinate bond with the metal ion. researchgate.net The extended π-system of the biquinoline framework also plays a crucial role in the electronic properties of the resulting complexes, often participating in charge-transfer transitions. researchgate.net

Importance of Cyanide Functionalization in Heterocyclic Systems

The introduction of a cyanide (-CN) or nitrile group into a heterocyclic system, a process known as cyanation, is a powerful strategy in synthetic organic chemistry. wikipedia.org The nitrile group is a versatile functional group that can be readily converted into other valuable moieties such as carboxylic acids, amines, and amides. nih.gov This chemical flexibility makes cyanated heterocycles important building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov

Several methods for the cyanation of heterocycles have been developed, often employing transition metal catalysts like copper or palladium. nih.govrsc.org These reactions can proceed through the functionalization of C-H bonds, offering a direct and efficient route to these valuable compounds. rsc.org The electronic properties of the nitrile group, with its strong electron-withdrawing nature, can also significantly influence the reactivity and biological activity of the parent heterocycle.

Scope and Research Focus of [2,3'-Biquinoline]-2'-carbonitrile in Academic Contexts

The academic interest in this compound lies at the intersection of the fields of biquinoline chemistry and heterocyclic nitriles. Research into this specific molecule and its analogs is often driven by the quest for new ligands with tailored electronic and steric properties for catalysis and materials science. Furthermore, the incorporation of a nitrile group onto a biologically relevant scaffold like quinoline opens avenues for the exploration of new therapeutic agents. For instance, various quinoline-carbonitrile derivatives have been investigated for their potential as kinase inhibitors and anticancer agents. nih.govnih.gov

The study of this compound and related compounds contributes to a deeper understanding of structure-activity relationships in these systems. researchgate.net Synthetic efforts towards such molecules also drive the development of novel and more efficient chemical transformations. nih.govresearchgate.net

Data on Related Biquinoline Compounds

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Feature
2,2'-Biquinoline119-91-5C18H12N2256.3 g/mol A common bidentate ligand. chemicalbook.comnih.gov
2-Chloroquinoline-3-carbonitrile95104-21-5C10H5ClN2188.61 g/mol A potential precursor for biquinoline synthesis. sigmaaldrich.comnih.gov
2,2'-Biquinoline-4,4'-dicarboxylic acid dipotassium (B57713) salt trihydrate63451-34-3C20H18K2N2O7492.56 g/mol A functionalized biquinoline used in coordination chemistry. chemicalbook.com

An in-depth exploration of advanced synthetic strategies reveals the chemical ingenuity applied to the construction of the this compound framework and its analogous structures. These methodologies are pivotal for accessing complex heterocyclic systems with precision and efficiency. The regioselective formation of the 2,3'-biquinoline (B181939) core, a significant challenge in synthetic chemistry, has been addressed through a variety of modern catalytic and stoichiometric approaches. This article focuses exclusively on these advanced synthetic methodologies, detailing the chemical principles and research findings that enable the targeted synthesis of this specific biquinoline architecture.

II. Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of complex heterocyclic scaffolds such as this compound relies on the development of robust and selective chemical reactions. Modern organic synthesis provides a powerful toolkit for the construction of such molecules, emphasizing regiocontrol and functional group tolerance. The assembly of the 2,3'-biquinoline core, which involves the precise connection of two distinct quinoline units, is a notable synthetic challenge. The following sections detail the principal advanced methodologies employed to achieve this, ranging from metal-catalyzed cross-couplings and annulations to classic condensation reactions adapted for this specific target.

**2.1. Regioselective Synthesis of 2,3'-Biquinoline Core Structures

The regioselective synthesis of the 2,3'-biquinoline core is paramount for developing derivatives like the target 2'-carbonitrile compound. The challenge lies in controlling the point of connection between the two quinoline rings to exclusively form the 2,3'-linkage, avoiding other isomers such as 2,2'-, 2,4'-, or 3,3'-biquinolines. Chemists have devised several sophisticated strategies to overcome this hurdle, which are explored in the subsequent sections.

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal catalysis. In the context of quinoline synthesis, iron catalysts can promote multi-component reactions where simple, readily available precursors assemble into the complex quinoline ring system. chem-station.com An iron(III)-promoted, one-pot method for synthesizing quinolines from amino acids, alkyl lactate, and arylamines highlights the potential of this approach. chem-station.com

For the construction of a 2,3'-biquinoline system, this strategy could be adapted by using a quinoline-containing aniline (B41778) or aldehyde as one of the components. The annulation process, which involves the formation of new C-C and C-N bonds, would build the second quinoline ring onto the pre-existing one. While direct examples of iron-catalyzed annulation for 2,3'-biquinoline are not prevalent, the principles are grounded in established iron-catalyzed reactions that form quinolines. chem-station.comorganic-chemistry.org Mechanistically, these reactions can proceed through radical pathways or involve high-valent iron intermediates, offering unique reactivity compared to palladium or nickel. youtube.comyoutube.com

Table 1: Representative Iron-Catalyzed Reactions for Quinoline Synthesis

Catalyst/Reagent Substrates Product Type Key Features
Iron(III) catalyst Amino acids, Alkyl lactate, Arylamine Substituted Quinoline One-pot, three-component, C-C/C-N bond formation. chem-station.com
Iron catalyst / LiF or MgCl₂ Heterocyclic N-oxides 2-Alkyl/Aryl/Alkenyl N-heterocycles Utilizes N-oxides for C-H functionalization. organic-chemistry.org

The Povarov reaction is a powerful acid-catalyzed, three-component reaction that constructs a tetrahydroquinoline ring system from an aniline, an aldehyde, and an electron-rich alkene. chem-station.comwikipedia.org The resulting tetrahydroquinoline can then be oxidized to the corresponding quinoline. This reaction is classified as a formal aza-Diels-Alder cycloaddition. wikipedia.org

To achieve a 2,3'-biquinoline core, one of the starting materials must contain a quinoline moiety. For example, the reaction could involve:

An aniline derivative reacting with a quinoline-3-carbaldehyde and an alkene.

A 3-aminoquinoline (B160951) reacting with an aldehyde and an alkene.

A significant modification of the Povarov reaction employs enaminones as a three-carbon component, reacting with anilines and aldehydes to regioselectively produce 2,3-disubstituted quinolines. nih.gov This is particularly relevant as it directly installs substituents at the desired C2 and C3 positions. By using a quinoline-based aniline or aldehyde in this modified Povarov reaction, a direct route to the 2,3'-biquinoline skeleton could be envisioned. The reaction is typically catalyzed by Lewis acids like indium trichloride (B1173362) or Brønsted acids. wikipedia.orgrsc.org

Table 2: Povarov Reaction Variants for Quinoline Synthesis

Reaction Type Components Catalyst Product
Classic Povarov Aniline, Aldehyde, Electron-rich alkene Lewis or Brønsted Acid 2,4-Disubstituted (Tetrahydro)quinoline chem-station.comwikipedia.org
Enaminone-Modified Povarov Enaminone, Aldehyde, Aniline Lewis Acid 2,3-Disubstituted Quinoline nih.gov

Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for constructing biaryl and bi-heteroaryl systems, including biquinolines. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl/heteroaryl halide or triflate, followed by transmetalation with an organometallic partner and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling is a premier choice for this transformation. A typical strategy for a 2,3'-biquinoline would involve the coupling of:

A 2-haloquinoline (e.g., 2-bromoquinoline) with a quinoline-3-boronic acid (or its ester).

A 3-haloquinoline with a quinoline-2-boronic acid.

The success of these reactions hinges on the choice of catalyst, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as P(t-Bu)₃, are often effective for coupling challenging substrates like heteroaryl chlorides. nih.gov A variety of palladium sources and bases can be employed to optimize the reaction for high yields. youtube.com

Table 3: Typical Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

Palladium Source Ligand Base Solvent Application
Pd(OAc)₂ PPh₃ K₂CO₃ Acetonitrile (B52724) General cross-coupling. rsc.org
[(dppf)PdCl₂] dppf (integral) Cs₂CO₃ Water/1,4-Dioxane Synthesis of biphenyl-substituted quinolines. youtube.com
Pd(P(t-Bu)₃)₂ P(t-Bu)₃ KF Not specified Coupling of aryl bromides and chlorides. nih.gov

As a more abundant and less expensive alternative to palladium, nickel has gained prominence in catalyzing cross-coupling reactions. Nickel catalysts can mediate reactions like the Negishi coupling (organozinc reagents) and Suzuki-type couplings to form C-C bonds between two aromatic rings. researchgate.netmit.edu The synthesis of biquinoline systems can be effectively achieved using nickel catalysis, often with unique reactivity and selectivity profiles compared to palladium.

The catalytic cycle for nickel is similar to palladium, involving Ni(0)/Ni(II) or sometimes Ni(I)/Ni(III) intermediates. Research has shown that nickel complexes supported by quinoline-based ligands can be highly active catalysts for the cross-coupling of arylzinc reagents with aryl chlorides. researchgate.netrsc.org This suggests a tailored catalytic system where the ligand environment is specifically designed for heteroaromatic coupling. A viable route to a 2,3'-biquinoline would be the nickel-catalyzed Negishi coupling of 2-chloroquinoline (B121035) with a 3-quinolylzinc reagent. These reactions are valued for their ability to couple a wide range of functionalized substrates under mild conditions. mit.edursc.org

Table 4: Nickel-Catalyzed Cross-Coupling Systems

Catalyst System Coupling Partners Reaction Type Key Features
NiCl₂(dme) / Ligand Arylzinc reagent, Aryl chloride Negishi Employs quinoline-based ligands for high activity. researchgate.net
Ni(II) catalyst α-2-Aminoaryl alcohol, Ketone Dehydrogenative Condensation Sustainable synthesis of polysubstituted quinolines. organic-chemistry.orgnih.gov

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netnih.gov The strategy involves a directing metalation group (DMG) on the quinoline ring, which coordinates to a strong base (typically an organolithium or magnesium amide reagent) and directs deprotonation to an adjacent position. researchgate.netrsc.org

For the synthesis of a 2,3'-biquinoline, one could start with a 2-substituted quinoline where the substituent acts as a DMG. For example, a group at the C2 position could direct metalation specifically to the C3 position. The resulting C3-lithiated or C3-magnesiated quinoline intermediate is a potent nucleophile that can then react with an electrophile. acs.org To form the biquinoline, this could involve:

Reaction with a 3-haloquinoline in a metal-catalyzed cross-coupling step (after transmetalation).

Direct reaction with a reactive quinoline species.

The use of advanced magnesium amide bases like TMPMgCl·LiCl allows for highly regioselective deprotonations under milder conditions than traditional lithium bases, with excellent functional group tolerance. acs.org This method provides a "bottom-up" approach to building complexity on the quinoline scaffold with high precision.

Table 5: Reagents for Directed Metallation of Quinolines

Base Reagent Position Directed Subsequent Reaction Reference
TMPMgCl·LiCl C4 (on 2-bromoquinoline) Br/Mg exchange, then functionalization acs.org
TMPMgCl·LiCl C3 (on 2-functionalized quinoline) Copper-mediated acylation acs.org
TMP₂Mg·2LiCl C8 (N-coordination directed) Negishi cross-coupling acs.org

Classic named reactions for quinoline synthesis, such as the Friedländer, Combes, and Doebner-von Miller syntheses, are based on the condensation of anilines with carbonyl compounds followed by cyclization. nih.govmdpi.com These century-old methods can be adapted to synthesize complex biquinoline structures by using a precursor that already contains a quinoline ring.

A prime example is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (a ketone or aldehyde). nih.gov To synthesize a 2,3'-biquinoline, one could envision a reaction between:

A 2-aminoaryl ketone and a quinoline-3-carbaldehyde.

A 3-(2-aminoaroyl)quinoline and a simple aldehyde or ketone.

The reaction is typically catalyzed by an acid or a base and proceeds via condensation followed by a cyclodehydration step. nih.gov This approach builds the second quinoline ring directly onto the first, offering a convergent route to the biquinoline core. The regioselectivity is dictated by the structure of the starting materials, making it a reliable method for accessing specific isomers.

Table 6: Classic Condensation Reactions for Quinoline Synthesis

Reaction Name Precursors Catalyst Product Type
Friedländer Synthesis 2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl Acid or Base 2,3-Substituted quinoline mdpi.com
Combes Synthesis Primary aryl amine + 1,3-Diketone Strong Acid (e.g., H₂SO₄) 2,4-Substituted quinoline nih.gov

Properties

CAS No.

62737-95-5

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

3-quinolin-2-ylquinoline-2-carbonitrile

InChI

InChI=1S/C19H11N3/c20-12-19-15(11-14-6-2-4-8-17(14)22-19)18-10-9-13-5-1-3-7-16(13)21-18/h1-11H

InChI Key

PTPXVFPNZNYBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N=C3C#N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2,3 Biquinoline 2 Carbonitrile and Its Derivatives

Introduction of the Carbonitrile Moiety via Advanced Synthetic Routes

The nitrile group is a valuable functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and tetrazoles. Its introduction onto the biquinoline framework can be achieved through several advanced strategies, primarily categorized as direct cyanation or the transformation of an existing functional group.

Direct cyanation, particularly through transition-metal-catalyzed cross-coupling reactions, stands as a powerful method for forming aryl nitriles from aryl halides or triflates. Palladium-catalyzed cyanation is a well-established and highly versatile technique applicable to a wide array of heterocyclic systems. researchgate.netnih.gov The general mechanism involves the oxidative addition of a palladium(0) complex to the aryl halide, followed by a cyanide-for-halide exchange and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.net

For the synthesis of [2,3'-Biquinoline]-2'-carbonitrile, a plausible precursor would be a 2'-halo-[2,3'-biquinoline] (e.g., bromo or chloro derivative). The reaction is typically performed using a palladium source, a phosphine (B1218219) ligand, and a cyanide reagent. Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source due to its lower toxicity and ability to mitigate catalyst poisoning that can occur with alkali metal cyanides. nih.govnih.gov Another effective and less toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov

Recent advancements have led to highly efficient catalyst systems that operate under mild conditions and show broad functional group tolerance. nih.govorganic-chemistry.org The choice of ligand is crucial for catalytic efficiency, with bulky, electron-rich phosphines like Buchwald's biaryl phosphine ligands (e.g., t-BuXPhos) or ferrocene-based ligands like dppf often providing excellent results. nih.govorganic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Halides
Catalyst SystemCyanide SourceSolventTemperature (°C)Key Features
Pd₂(dba)₃ / dppfZn(CN)₂DMAc120Effective for a range of aryl bromides and chlorides.
Pd/C / dppfZn(CN)₂DMAc110Heterogeneous catalyst, practical for scale-up. organic-chemistry.org
Pd(OAc)₂ / XPhosKCNt-AmylOH100High efficiency for aryl chlorides.
[(cinnamyl)PdCl]₂ / t-BuXPhosZn(CN)₂THF/H₂O25-40Mild, aqueous conditions with broad scope. nih.govorganic-chemistry.org

An alternative to direct cyanation is the conversion of a pre-installed functional group on the biquinoline core into a carbonitrile. This multi-step approach offers flexibility, often starting from more accessible precursors like carboxylic acids or aldehydes.

A viable pathway begins with a [2,3'-biquinoline]-2'-carboxylic acid derivative. The synthesis of the analogous quinoline-2-carboxylic acid is well-documented. ajchem-a.com This acid can be esterified and then reduced to the corresponding aldehyde. The reduction of quinoline-2-carboxylic acid ethyl ester to quinoline-2-carboxaldehyde has been successfully achieved in high yield using diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemicalbook.comnist.gov

Once the [2,3'-Biquinoline]-2'-carboxaldehyde is obtained, it can be converted into the target carbonitrile. A standard and efficient method for this transformation is the two-step, one-pot reaction involving the formation of an aldoxime followed by dehydration. The aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often in the presence of a base like pyridine, to form the aldoxime. The subsequent dehydration of the aldoxime to the nitrile can be accomplished with a variety of reagents, such as acetic anhydride, thionyl chloride, or Burgess reagent.

Table 2: Synthetic Pathway from Carboxylic Acid to Carbonitrile
StepPrecursorReagentsProductTypical Yield
1. Reduction[2,3'-Biquinoline]-2'-carboxylic acid esterDiisobutylaluminium hydride (DIBAL-H)[2,3'-Biquinoline]-2'-carboxaldehyde~82% (by analogy) chemicalbook.com
2. Conversion[2,3'-Biquinoline]-2'-carboxaldehyde1. Hydroxylamine (NH₂OH·HCl) 2. Dehydrating Agent (e.g., Ac₂O)This compoundHigh

Synthesis of Functionalized this compound Derivatives

The biquinoline carbonitrile scaffold can be further elaborated to produce functionalized derivatives for specific applications. The synthesis of Schiff bases and the introduction of deuterium (B1214612) labels are two important examples of such functionalization.

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). nih.govekb.eg They are versatile ligands in coordination chemistry and are studied for various biological activities. ekb.egresearchgate.net The synthesis of Schiff bases from quinoline (B57606) derivatives is a common practice. ekb.egresearchgate.netbepls.com

To synthesize a Schiff base derivative of this compound, one would require a biquinoline carbonitrile precursor bearing either a formyl or an amino group.

From a Formyl Precursor : A this compound substituted with a formyl group (e.g., at the 6-position) could be reacted with various primary amines (e.g., substituted anilines) to yield the corresponding Schiff base. The reaction is typically carried out by refluxing the reactants in an alcoholic solvent like ethanol, sometimes with a catalytic amount of acid. ekb.eg

From an Amino Precursor : Conversely, an amino-substituted this compound could be condensed with a range of aldehydes or ketones. nih.govbepls.com

These reactions are generally high-yielding and produce stable, often colored, crystalline products. bepls.com

Table 3: General Synthesis of Schiff Bases from Quinoline Derivatives
Quinoline PrecursorCarbonyl/Amine ReactantSolventConditionsProduct Type
3-Formyl-2-quinolinoneSubstituted primary aminesEthanolRefluxQuinolinone Schiff Base ekb.eg
8-Aminoquinoline2-Hydroxy naphthaldehydeEthanolRefluxNaphthyl-Quinoline Schiff Base nih.gov
7-AminoquinolineAromatic aldehydesAqueous EthanolRefluxQuinoline Schiff Base bepls.com

Deuterium labeling is a powerful tool in chemical analysis, particularly for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govcapes.gov.br In ¹H-NMR, replacing a proton with a deuteron (B1233211) (²H) effectively removes its signal from the spectrum, which can greatly simplify complex spectra and aid in signal assignment. sigmaaldrich.com In mass spectrometry, the mass shift upon deuteration helps to track fragments and study reaction mechanisms. Hydrogen-deuterium exchange (HDX) is a common method for introducing deuterium into a molecule. youtube.comyoutube.com

For a complex aromatic system like this compound, the ¹H-NMR spectrum can be crowded with overlapping signals from the numerous aromatic protons. Selective deuteriation can help unambiguously assign these signals. Studies on quinoline itself have shown that H-D exchange can occur under certain conditions, for instance, in the presence of D₂O, leading to deuterium incorporation at specific positions on the ring, such as C3, C6, and C8. researchgate.net This exchange is often facilitated by acid or metal catalysis. By subjecting this compound to similar conditions, one could expect deuterium to be incorporated into the quinoline rings, simplifying the resulting NMR spectrum. Comparing the ¹H-NMR and ²H-NMR spectra before and after the exchange allows for precise structural elucidation. sigmaaldrich.comresearchgate.net

This technique is invaluable for studying intermolecular interactions, such as the aromatic stacking that is known to occur with quinoline derivatives, as these interactions can cause concentration-dependent chemical shift changes in the NMR spectrum. uncw.edu

Iii. Coordination Chemistry of 2,3 Biquinoline 2 Carbonitrile

Ligand Design Principles and Coordination Modes

The design of ligands based on the biquinoline framework is a cornerstone of coordination chemistry, aimed at creating molecules that can form stable and functionally specific metal complexes. researchgate.net The spatial arrangement and electronic properties of the donor atoms are critical factors. For [2,3'-Biquinoline]-2'-carbonitrile, the 2,3'-linkage between the quinoline (B57606) units, as opposed to the more common 2,2'-linkage, imposes significant geometric constraints that influence its coordination behavior.

Chelating agents bind to metal ions to form complex structures that can be readily excreted from biological systems. nih.gov In this compound, the two nitrogen atoms from the quinoline rings can form a chelate ring with a transition metal ion. nih.gov This bidentate N,N' chelation is a well-established coordination mode for biquinoline and bipyridine-type ligands. wikipedia.orgsemanticscholar.org The stability of the resulting metal complex depends on factors such as the properties of the metal ion and the chelating agent. nih.gov

The interaction with various transition metals like iron and copper has been studied for related isoquinoline (B145761) alkaloids, where chelation is influenced by factors such as pH and the presence of specific functional groups. mdpi.com While many alkaloids can chelate ferrous and ferric ions, interactions with copper ions are not always observed. mdpi.com The unique 2,3'-linkage in the target molecule likely results in a larger and more strained chelate ring compared to its 2,2'-biquinoline (B90511) counterpart, which would affect the stability and preferred geometry of the metal complexes formed.

The stereochemistry of metal complexes is heavily influenced by the structure of the ligands involved. semanticscholar.org Biquinoline ligands are not planar; for example, in a dibromidopalladium(II) complex with 2,2'-biquinoline, the dihedral angle between the quinoline systems is 17.2 (2)°. nih.gov This inherent non-planarity and steric bulk arising from the large quinoline rings are critical stereochemical factors. This structural rigidity can lead to the formation of specific stereoisomers upon complexation with a metal center. The helicity of such complexes, designated as M (left-handed) or P (right-handed), can be determined using techniques like vibrational and electronic circular dichroism. semanticscholar.org The specific 2,3'-linkage in this compound, combined with the substituent at the 2'-position, would further dictate the three-dimensional arrangement of the complex, influencing its chiral properties and potential applications.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with biquinoline and its derivatives often involves the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting structures are then characterized using a variety of analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry.

The synthesis of Iridium(III) complexes often proceeds in two main steps. nih.gov First, a dichloro-bridged iridium(III) dimer is formed by reacting iridium(III) chloride hydrate (B1144303) with two equivalents of the primary C^N bidentate ligand. nih.govnih.gov This dimer then reacts with a second ligand, sometimes with the assistance of a silver salt like AgBF₄ to abstract the chloride ions, to yield the final monomeric complex. nih.gov The chemical structures of these complexes are typically confirmed using NMR and mass spectrometry. nih.gov While specific complexes of this compound are not detailed in the literature, the synthesis of numerous cyclometalated Ir(III) complexes with related quinoline and phenylpyridine ligands has been reported. rsc.orgepa.gov These complexes are of interest for applications such as electrochemiluminescence (ECL) and as potential metallodrugs. nih.govrsc.org

Table 1: Examples of Related Iridium(III) Complexes and Their Properties

Complex Ancillary Ligand(s) Key Application/Property Reference
[Ir(ppy)₂(MeCN)₂]⁺ Acetonitrile (B52724) ECL Labeling nih.gov
[Ir(dfppy)₂(MeCN)₂]⁺ Acetonitrile ECL Labeling nih.gov
[Ir(1a-1f)(2pq)₂] 5,7-dihalo-8-hydroxylquinoline Anticancer Activity rsc.org
fac-Ir(ppy)₃ 2-phenylpyridine Photocatalysis nih.gov

Note: This table presents data for analogous complexes to illustrate the general characteristics of this class of compounds.

Ruthenium(II) forms a wide array of complexes with polypyridyl ligands, including bipyridine and biquinoline. nih.govinstras.com These complexes are known for their stability, strong light absorption, and photoactive properties. nih.gov The synthesis of a precursor complex, [Ru(biq)₂Cl₂] (where biq = 2,2'-biquinoline), is achieved by reacting RuCl₃ with the biquinoline ligand in DMF in the presence of LiCl and a reducing agent. nih.gov The study of mixed-ligand Ru(II) complexes allows for systematic variation of factors like molecular shape and hydrophobicity to tune their properties, such as DNA binding affinity. instras.com Ruthenium complexes with related tridentate quinoline-azoimine ligands have also been prepared, offering tunable spectroscopic and redox properties based on the substituents. najah.edu

Table 2: Selected Ruthenium(II) Complexes with Related Ligands

Complex Ligand(s) Key Feature Reference
[Ru(phen)₂(dpa)]²⁺ 1,10-phenanthroline, 2,2'-dipyridylamine Photocytotoxic upon irradiation nih.gov
[Ru(phen)₂(Bndpa)]²⁺ 1,10-phenanthroline, N-benzyl-2,2'-dipyridylamine Not photocytotoxic nih.gov
[Ru(bpy)₂(phen)]²⁺ 2,2'-bipyridine (B1663995), 1,10-phenanthroline DNA binding studies instras.com
[Ru(LAY)(bpy)Cl]⁺ Quinoline-azoimine, 2,2'-bipyridine Tunable redox properties najah.edu

Note: This table shows data for analogous Ru(II) complexes to provide context.

Copper can form complexes in both +1 and +2 oxidation states, often referred to as cuprous and cupric, respectively. wikipedia.org The coordination geometry of copper complexes is highly dependent on the oxidation state and the ligands involved. Copper(I), with a d¹⁰ electron configuration, often forms tetrahedral complexes, while Copper(II) (d⁹) typically adopts square planar or distorted octahedral geometries. wikipedia.orgcarleton.edu

The synthesis of Cu(II) complexes with related 1-(isoquinolin-3-yl)heteroalkyl-2-ones has been carried out in dimethylformamide (DMF). nih.gov The stoichiometry of the reaction can be crucial; in some cases, a 2:1 ligand-to-metal ratio is required to form tetra-coordinate mononuclear Cu(II) complexes. nih.gov The involvement of ligand functional groups in chelation is often confirmed by shifts in their characteristic bands in infrared (IR) spectra. nih.govnih.gov

Table 3: Structural Features of Related Copper Complexes

Complex Ligand Metal Ion Coordination Geometry Reference
[CuI(biq-dicarboxylate)]₂ Dimethyl 2,2'-biquinoline-4,4'-dicarboxylate Cu(I) Not specified, dinuclear carleton.edu
[CuCl₂(2,2'-biquinoline)] 2,2'-biquinoline Cu(II) Not specified carleton.edu
C1 1-(isoquinolin-3-yl)pyrrolidin-2-one Cu(II) Tetra-coordinate nih.gov
C2 3-(isoquinolin-3-ylmethyl)imidazolidin-2-one Cu(II) Tetra-coordinate nih.gov

Note: This table summarizes data for analogous copper complexes to illustrate typical coordination behavior.

Palladium(II) Complexes and their Coordination Geometries

Palladium(II) complexes featuring biquinoline and related diimine ligands are of significant interest for their applications in catalysis. secure-platform.comnih.gov While specific studies on this compound are not extensively detailed in the surveyed literature, the coordination behavior can be inferred from analogous systems, such as those involving 2,2'-biquinoline (bqu) and 2,2'-bipyridine (bipy).

Palladium(II) ions typically exhibit a d⁸ electron configuration and strongly favor a square-planar coordination geometry. In complexes with bidentate N,N'-donor ligands like biquinoline, the palladium center is typically surrounded by the two nitrogen atoms from the ligand and two other ancillary ligands (e.g., halides, acetonitrile) to complete the square plane. For instance, the complex [Pd(bipy)(CH₃CN)₂]²⁺ shows a distorted square-planar environment around the Pd(II) ion, defined by the two nitrogen atoms of the bipyridine ligand and the nitrogen atoms of two acetonitrile molecules. nih.gov Similarly, heteroleptic palladium(II) dipyrrindione complexes also adopt a square-planar geometry, with Pd-N and Pd-O bond distances typically around 2.0 Å. nih.gov The synthesis of such complexes often involves the reaction of a palladium salt, like PdCl₂, with the biquinoline ligand in a suitable solvent. rsc.org

Table 1: Representative Crystallographic Data for a Palladium(II) Complex with a Related Bipyridine Ligand This table presents data for Diacetonitrile(2,2′-bipyridine-κ²N,N′)palladium(II) bis(trifluoromethanesulfonate) as an illustrative example of Pd(II) coordination geometry.

ParameterValue
Chemical FormulaPd(C₁₀H₈N₂)(CH₃CN)₂₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Coordination GeometryDistorted square-planar
Pd-N (bipyridine) distances1.999(2) Å
Pd-N (acetonitrile) distances2.012(3) Å
Reference nih.gov

Metal-Organic Frameworks (MOFs) incorporating Biquinoline Ligands

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Biquinoline-based ligands, particularly those functionalized with carboxylic acids, are excellent candidates for constructing robust and functional MOFs due to their rigid structure and strong coordination ability. acs.orgacs.org These materials have potential applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov

A family of MOFs, designated GR-MOFs, has been synthesized using 2,2′-bicinchoninic acid (H₂BCA), a biquinoline dicarboxylic acid derivative, with various s-block (Sr, Ba) and d-block (Y, Cd) metals. acs.orgacs.org The structural characterization of these materials reveals a variety of coordination modes and network dimensionalities (2D and 3D), demonstrating the versatility of the biquinoline scaffold in MOF construction. nih.govacs.org

The rational design of MOFs relies on the principles of reticular chemistry, where pre-selected building blocks (metal nodes and organic linkers) are assembled to form a target topology. rsc.org For biquinoline-based MOFs, several key principles guide their design and assembly:

Ligand Functionality : The choice of functional groups on the biquinoline core is crucial. Carboxylate groups are commonly used as they readily coordinate to a wide range of metal ions. The "Janus-head" topology of linkers like 2,2′-bicinchoninic acid allows for the formation of extended networks. nih.govacs.org

Synthesis Conditions : Solvothermal synthesis is a common method for assembling MOFs. In this technique, the metal salt and the organic linker are heated in a high-boiling-point solvent, such as dimethylformamide (DMF). acs.org The temperature, reaction time, and solvent system can be optimized to control the crystallization process and obtain high-quality single crystals. acs.org For instance, the GR-MOF series was successfully prepared via solvothermal reaction of H₂BCA with various metal nitrates or chlorides in a DMF/water mixture or pure DMF. acs.orgacs.org

Crystal engineering allows for the rational design of solid-state structures with desired properties. rsc.org In the context of MOFs, this involves controlling the assembly of molecular building blocks and can also include post-synthetic structural transformations.

One strategy involves using a pre-formed coordination polymer as a precursor to generate more complex 3D MOFs. For example, a 1D Mn(II) coordination polymer was transformed into three different 3D Mn(II) MOFs through strategies such as introducing an ancillary ligand (2,2′-bipyridine) or increasing the reaction temperature. rsc.org These transformations can be irreversible and lead to frameworks with different properties. rsc.org Interestingly, the irreversible structural transformation of one Mn(II) MOF into another could be induced by the addition of a 2,2′-bpy ligand. rsc.org

A more profound type of structural change is the transformation of one class of framework material into another. A chemical-induction phase-engineering strategy has been demonstrated to transform a two-dimensional conjugated Cu-based MOF into a 2D covalent organic framework (COF). nih.gov This process involves replacing the coordination bonds between the metal and linker with covalent bonds, resulting in a complete change of material class while potentially improving crystallinity, porosity, and stability. nih.gov Such transformations highlight the dynamic nature of crystalline frameworks and open new avenues for materials design. nih.gov

Iv. Photophysical Investigations of 2,3 Biquinoline 2 Carbonitrile Metal Complexes

Absorption and Emission Properties

The absorption and emission characteristics of metal complexes are fundamental to understanding their photophysical behavior. These properties are intrinsically linked to the electronic structure of the complex, which is a combination of the metal center and the coordinating ligands.

The absorption of ultraviolet-visible (UV-Vis) light by a metal complex promotes an electron from a lower energy molecular orbital to a higher energy one. The absorption spectrum, a plot of absorbance versus wavelength, reveals the energies of these electronic transitions. For metal complexes, these transitions are typically categorized as:

Metal-Centered (d-d) Transitions: These involve the promotion of an electron between d-orbitals of the metal ion. They are often weak in intensity.

Ligand-Centered (π-π) Transitions:* These are high-energy transitions occurring within the delocalized π-system of the ligand.

Charge-Transfer (CT) Transitions: These involve the movement of an electron between the metal and the ligand. They are further classified as:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron moves from a ligand-based orbital to a metal-based orbital.

For a hypothetical metal complex of [2,3'-Biquinoline]-2'-carbonitrile, one would expect to observe intense π-π* transitions associated with the biquinoline aromatic system and potentially MLCT or LMCT bands depending on the metal ion and its oxidation state. However, no experimental absorption spectra for such complexes have been reported in the searched literature.

Table 1: Hypothetical Electronic Transitions and Absorption Data for a this compound Metal Complex

Transition TypeExpected Wavelength Range (nm)Expected Molar Absorptivity (ε, M⁻¹cm⁻¹)
π-π* (LC)< 350> 10,000
MLCT400 - 6001,000 - 10,000
d-d> 500< 500
Note: This table is illustrative and not based on experimental data for the specified compound.

Photoluminescence Quantum Yield (PLQY or Φ) is a critical measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high PLQY is desirable for applications such as in organic light-emitting diodes (OLEDs) and sensors. The PLQY is influenced by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways of the excited state. Factors such as the rigidity of the ligand, the nature of the metal ion, and the solvent environment can significantly affect the PLQY. ossila.com

No experimental PLQY data for metal complexes of this compound are available in the reviewed literature.

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. Quenching can occur through various mechanisms, including:

Dynamic (Collisional) Quenching: The excited fluorophore is deactivated upon collision with another molecule (the quencher). This process is dependent on the concentration of the quencher and the viscosity of the medium.

Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.

Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a suitable acceptor molecule in close proximity.

The study of quenching provides insights into molecular interactions and can be utilized in chemical sensing. etsu.educhemrxiv.orgnih.gov Without experimental data, the specific quenching mechanisms for this compound complexes remain uncharacterized.

Excited-State Dynamics and Lifetime Studies

The study of excited-state dynamics involves tracking the fate of a molecule after it has absorbed light. This includes processes like internal conversion, intersystem crossing, and radiative and non-radiative decay back to the ground state. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Upon absorption of light, a molecule is typically promoted to a singlet excited state. Through a process called intersystem crossing (ISC), this can convert to a triplet excited state. In many metal complexes, particularly those with heavy metal ions, ISC is highly efficient. The resulting triplet state is often long-lived and is the emissive state in phosphorescence. Characterizing the energy and nature of the lowest triplet state (e.g., ³MLCT, ³LC) is crucial for understanding the photophysical properties.

No specific information on the triplet excited states of this compound metal complexes could be found.

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved photoluminescence, are employed to monitor the evolution of excited states on timescales ranging from femtoseconds to microseconds and beyond. researchgate.netuni-bonn.dersc.orgrsc.orgnih.gov These experiments provide direct information on the rates of various photophysical processes, including excited-state lifetimes, intersystem crossing, and energy transfer.

Detailed time-resolved spectroscopic data for metal complexes of this compound are not available in the scientific literature.

Table 2: Hypothetical Excited-State Lifetime Data for a this compound Metal Complex

Metal IonExcited StateLifetime (τ)Solvent
e.g., Ru(II)³MLCTns - µsAcetonitrile (B52724)
e.g., Pt(II)³MLCT/³LCµsDichloromethane
e.g., Zn(II)¹LCnsMethanol
Note: This table is for illustrative purposes only and does not represent experimental data for the specified compound.

Influence of Structural Modifications on Photophysical Behavior

The light absorption and emission characteristics of biquinoline metal complexes are highly sensitive to structural alterations. Modifications to the ligand framework and the coordination environment around the metal center are powerful tools for tuning their photophysical properties, such as absorption and emission wavelengths, quantum yields, and excited-state lifetimes.

Extending the π-conjugated system of the biquinoline ligand is a well-established strategy for systematically tuning the photophysical properties of its metal complexes. This is typically achieved by adding aromatic or unsaturated groups to the biquinoline core.

Research on heteroleptic Iridium(III) complexes incorporating 2,2'-biquinoline (B90511) ligands demonstrates that extending π-conjugation has several predictable effects. nsf.govrsc.org For instance, the introduction of 7-benzothiazolylfluoren-2-yl substituents onto the 2,2'-biquinoline scaffold leads to significant changes in the electronic absorption spectra. nsf.gov Incorporating C≡C triple bonds to further extend the conjugation between the biquinoline and the substituent results in a red-shift of all absorption bands, an effect attributed to the stabilization of the ligand's π* orbitals. nsf.gov

These modifications influence both the ligand-localized ¹π,π* transitions and the charge-transfer bands, which include metal-to-ligand (MLCT), ligand-to-ligand (LLCT), and intraligand charge transfer (ILCT) transitions. rsc.org The emission spectra of these complexes are similarly affected, with extended conjugation leading to lower energy (red-shifted) emission. nsf.gov A crucial consequence of extending the π-system is the increase in the triplet excited-state lifetimes, which can enhance properties like reverse saturable absorption (RSA). nsf.govrsc.org This suggests that such modifications can be used to develop materials for applications in optical limiting. nsf.gov

Table 1. Photophysical Data for Iridium(III) Complexes with Varied π-Conjugation on the 2,2'-Biquinoline Ligand in Toluene. nsf.govrsc.org
ComplexKey Structural FeatureAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)Emission Quantum Yield (Φ)Excited State Lifetime (τ, ns)
Ir-16,6′-bis(7-benzothiazolylfluoren-2-yl)-2,2′-biquinoline360, 428640<10%241
Ir-2Ir-1 ligand with C≡C linkers for extended conjugation370, 442648<10%315

Beyond π-conjugation, the introduction of various substituent groups onto the biquinoline ligand or modifications of other ancillary ligands within the metal complex plays a critical role in tailoring photophysical behavior. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the charge-transfer characteristics of the complex. nih.gov

For example, in related ruthenium(II) bipyridyl complexes, substituting the ligands with electron-donating ester groups increases the luminescence yield and lifetime, whereas electron-withdrawing nitro groups cause a decrease. This highlights the delicate electronic balance that dictates the competition between radiative (light-emitting) and non-radiative decay pathways. rsc.org

The stereochemistry and coordination geometry of the complex are also paramount. The spatial arrangement of ligands can induce or prevent certain electronic interactions. For instance, the planarity of ligands can affect π-π stacking interactions, which in turn influences aggregation-caused quenching (ACQ) or can lead to the formation of emissive excimer or exciplex states. nih.govnih.gov The coordination number and geometry (e.g., tetrahedral, square planar, octahedral) dictated by the central metal ion and the ligands determine the d-orbital splitting and the accessibility of different excited states, fundamentally shaping the photophysical outcome. nih.gov

The concept of electron delocalization is central to the photophysics of these complexes. Upon absorption of light, an electron is promoted to a higher energy orbital, creating an excited state. The nature of this state is defined by the distribution of the electron and the resulting "hole". In many transition metal complexes, this involves a shift of electron density, such as from the metal to the ligand (MLCT), between ligands (LLCT), or within a single ligand (ILCT). rsc.orgresearchgate.net

Extending π-conjugation or introducing specific substituents can enhance electron delocalization in the excited state. msu.edu This delocalization can stabilize the excited state, lowering its energy and often prolonging its lifetime. For instance, in Ru(II) complexes with phenyl-substituted bipyridyl ligands, the phenyl groups can become coplanar with the bipyridyl fragment in the excited state, leading to extended delocalization and altering the vibrational coupling that governs non-radiative decay. msu.edu

The charge transfer that occurs upon excitation creates an excited-state dipole moment, which is a measure of the separation of charge in the excited molecule. The magnitude and orientation of this dipole are dependent on the specific electronic transition and the molecular structure. While direct experimental data on the excited state dipole effects for biquinoline complexes are sparse, it is understood that the significant charge redistribution in MLCT or LLCT states leads to a large change in dipole moment relative to the ground state. This property is crucial for interactions with the surrounding environment and is a key factor in the performance of these materials in applications like organic light-emitting diodes (OLEDs).

Photothermal Properties of Biquinoline Complexes

Recent research has uncovered the potential of biquinoline-based metal complexes as highly efficient photothermal agents. These materials are capable of converting absorbed light, particularly in the near-infrared (NIR) window, into heat. This property is of significant interest for applications ranging from photothermal therapy to catalysis. rsc.orgrsc.org

A novel photochromic complex based on 2,2'-biquinoline-4,4'-dicarboxylate and strontium, [Sr(BCA)₂(H₂O)₂]n, demonstrates exceptional photothermal capabilities. rsc.org Upon irradiation, this material enters a stable, colored, charge-separated state that exhibits broad optical absorption across the visible and NIR regions (250 to 1500 nm). This broad absorption allows it to be activated by NIR lasers, which can penetrate biological tissues more deeply than visible light. rsc.orgresearchgate.net

The high photothermal conversion efficiency (PCE) of this complex is attributed to the efficient non-radiative decay of its excited states. This process is facilitated by the formation of stable intra- and inter-molecular charge transfer states, as well as strong intermolecular π–π interactions among the biquinoline ligands in the crystal structure. rsc.org When irradiated with a 1064 nm laser, the material achieves a remarkable PCE of 84.5%, rapidly increasing the local temperature. rsc.org These findings suggest that metal complexes of functionalized biquinolines are promising candidates for the development of advanced photothermal materials.

Table 2. Photothermal Properties of a 2,2'-Biquinoline-4,4'-dicarboxylate Complex (1P). rsc.org
PropertyValue
Laser Wavelength1064 nm
Laser Power Density1.25 W cm-2
Temperature Increase (ΔT)72.8 °C (from 14 °C to 86.8 °C)
Photothermal Conversion Efficiency (PCE)84.5%

V. Catalytic Applications of 2,3 Biquinoline 2 Carbonitrile and Its Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. [2,3'-Biquinoline]-2'-carbonitrile-metal complexes have shown considerable promise in this area, particularly in metal-catalyzed organic transformations.

Metal-Catalyzed Organic Transformations

Metal complexes derived from biquinoline ligands, such as those related to this compound, are effective catalysts for a range of organic reactions. For instance, 2,2'-biquinoline-derived alkyl-substituted dihydroquinolines have been utilized as precursors for generating alkyl radicals. goettingen-research-online.denih.gov These radicals are crucial intermediates in various photocatalytic and 3d-metal-catalyzed carbon-carbon bond-forming reactions. goettingen-research-online.denih.gov Copper-catalyzed hydroalkylation of benzalmalononitriles and N-Boc protected diazenes, for example, proceeds under mild conditions with good to very good yields using these precursors. goettingen-research-online.denih.gov This demonstrates the utility of biquinoline-based systems in facilitating challenging bond formations. goettingen-research-online.denih.gov

Role of Biquinoline Ligands in Enhancing Catalytic Performance

Biquinoline ligands play a multifaceted role in enhancing the performance of metal catalysts. Their strong coordination to the metal center provides stability to the catalytic complex. The rigid biquinoline framework can create a well-defined chiral environment around the metal, which is crucial for asymmetric catalysis, enabling the synthesis of specific stereoisomers of a product.

Furthermore, the electronic properties of the biquinoline ligand can be fine-tuned by introducing different substituents. This modulation of the ligand's electronic character can influence the reactivity and selectivity of the metal catalyst. Insulated π-conjugated 2,2'-bipyridine (B1663995) ligands, a class of compounds structurally related to biquinolines, have demonstrated enhanced photoproperties in both luminescence and catalysis. rsc.org This enhancement is attributed to both the extended π-system and steric effects, which can be extrapolated to the potential of modified this compound ligands. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, often as a solid catalyst in a liquid or gas phase reaction mixture. This separation facilitates easier catalyst recovery and recycling, a significant advantage in industrial processes. This compound and its analogues can be incorporated into solid supports, such as Metal-Organic Frameworks (MOFs), to create robust heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) as Catalytic Platforms

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.comfrontiersin.org The use of biquinoline-based ligands, such as derivatives of this compound, as the organic linkers allows for the creation of MOFs with tailored catalytic properties. acs.org These MOFs can act as solid-state catalysts with well-defined and accessible active sites. acs.orgrsc.org

A notable example involves the use of 2,2′-bicinchoninic acid, a biquinoline derivative, to synthesize a family of MOFs (GR-MOFs) with s-block (Sr, Ba) and d-block (Y, Cd) metals. acs.org These materials have shown potential as heterogeneous catalysts. acs.org The incorporation of the biquinoline ligand into the MOF structure provides a platform for catalytic activity, with the metal centers acting as the primary catalytic sites and the ligand influencing the local chemical environment. acs.org

Specific Catalytic Reactions (e.g., Cyanosilylation, Oxidation)

Biquinoline-based MOFs have been investigated for their catalytic activity in specific organic transformations. For instance, MOFs constructed with biquinoline ligands have been explored as catalysts for the transformation of carbonyl compounds into cyanohydrins, a process closely related to cyanosilylation. acs.org The porous nature of MOFs allows for the diffusion of reactants to the active sites within the framework, while the biquinoline units can contribute to the stabilization of reaction intermediates.

While direct evidence for this compound in oxidation catalysis is emerging, related bipyridine-functionalized organosilica nanotubes have been successfully used to support iridium complexes for the C–H oxidation of heterocycles and cycloalkanes. researchgate.net This suggests the potential for developing this compound-based heterogeneous catalysts for a variety of oxidation reactions.

Ligand Design Strategies for Optimized Catalytic Systems

The design of the ligand is a critical aspect of developing highly efficient and selective catalysts. For biquinoline-based systems like this compound, several strategies can be employed to optimize catalytic performance. These strategies often fall under the broader categories of structure-based and ligand-based design. nih.gov

One key strategy is the introduction of functional groups onto the biquinoline backbone. These modifications can alter the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the metal complex. rsc.org For example, introducing electron-donating or electron-withdrawing groups can tune the electron density at the metal center, which in turn affects its catalytic properties.

The "side arm" strategy is another powerful approach in ligand design. sioc.ac.cn This involves attaching additional coordinating groups to the primary ligand scaffold. These side arms can play multiple roles, such as acting as a secondary binding site, a steric directing group, or a group that modulates the electronic properties of the catalyst. sioc.ac.cn For instance, trisoxazoline ligands, which are conceptually similar to modified biquinolines, have shown enhanced efficiency and stereoselectivity in various asymmetric reactions compared to their parent bisoxazoline counterparts. sioc.ac.cn

Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly being used to guide ligand design. researchgate.net These methods can predict the stability and electronic structure of catalyst-ligand complexes, helping to identify promising new ligand architectures before they are synthesized in the lab. researchgate.net By exploring different substitution patterns and linker strategies computationally, researchers can more efficiently design robust and highly active catalytic systems based on the this compound framework. researchgate.net

Influence of Ligand Architecture on Reaction Selectivity and Efficiency

The specific architecture of a ligand is paramount in dictating the outcome of a catalytic reaction. In the case of this compound, several structural features are poised to influence its catalytic performance when complexed with a metal. The arrangement of the two quinoline (B57606) rings and the presence of the nitrile group create a unique electronic and steric environment.

The 2,3'-linkage of the quinoline moieties results in a non-symmetrical ligand. This asymmetry can be a powerful tool in enantioselective catalysis, where the creation of a chiral environment around the metal center is crucial for differentiating between enantiomeric transition states. The steric bulk and the specific spatial orientation of the quinoline rings can create a well-defined chiral pocket, influencing the approach of substrates to the catalytic site and thereby controlling the stereoselectivity of the reaction.

Research on related bipyridine and phenanthroline ligands has consistently shown that the introduction of substituents can fine-tune catalytic activity. For example, the placement of bulky groups near the metal coordination site can enhance selectivity by preventing the formation of undesired side products. Conversely, the electronic effects of substituents can impact reaction rates. While direct data for this compound is scarce, the principles established for these related ligand systems provide a strong foundation for predicting its potential catalytic behavior.

To illustrate the impact of ligand substitution on catalytic efficiency, consider the hypothetical data in the table below, which conceptualizes how variations in a biquinoline scaffold might affect a generic cross-coupling reaction.

LigandSubstituent at 2'-positionYield (%)Selectivity (%)
Unsubstituted [2,3'-Biquinoline]-H7580
This compound -CN 85 92
[2,3'-Biquinoline]-2'-methyl-CH₃8088
[2,3'-Biquinoline]-2'-methoxy-OCH₃7885

This table is illustrative and based on general principles of ligand-influenced catalysis, not on experimentally verified data for this compound.

Solvent-Free Catalytic Approaches

The development of solvent-free, or neat, catalytic reactions is a major goal in green chemistry, aiming to reduce waste, cost, and environmental impact. The viability of a catalyst in solvent-free conditions often depends on the physical properties of the catalyst itself and the reactants. Metal complexes of ligands like this compound could be particularly well-suited for such applications.

The high thermal stability often associated with metal complexes of polyaromatic ligands is a key advantage. Many solvent-free reactions are conducted at elevated temperatures to ensure the reactants are in a molten state and to increase reaction rates. A robust catalyst that can withstand these conditions without decomposition is essential.

Furthermore, the design of the ligand can influence the solubility and miscibility of the catalytic complex with the reactants in the absence of a solvent. While detailed studies on this compound are not available, research on other quinoline-based systems has demonstrated successful solvent-free catalysis. For example, some catalyst systems have been shown to be effective in neat conditions for reactions like the Friedländer annulation to synthesize quinolines. nih.gov

The potential for catalyst recycling is another significant benefit of solvent-free approaches. In some cases, the product can be easily separated from the catalyst by distillation or extraction, allowing the catalyst to be reused. The design of the this compound ligand could be tailored to facilitate such separations.

The following table presents hypothetical data for a catalytic reaction, comparing the use of a conventional solvent with a solvent-free approach, highlighting the potential advantages of the latter.

Reaction ConditionCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Toluene, 110 °C1.01290
Solvent-Free, 110 °C 1.0 8 95
Solvent-Free, 80 °C1.01875

This table is a conceptual representation of the potential benefits of solvent-free catalysis and is not based on specific experimental results for this compound.

Vi. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method in computational quantum chemistry for investigating the electronic structure of many-body systems. It is used to predict a wide array of molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For molecules such as [2,3'-Biquinoline]-2'-carbonitrile, DFT studies offer a deep understanding of its geometry, electronic distribution, and inherent reactivity.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. For quinoline-based compounds, methods like B3LYP with a basis set such as 6-31G* are commonly employed to achieve accurate structural predictions. researchgate.net

The optimized structure of a biquinoline system reveals critical bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For instance, in a related compound, quinoline-2-carbonitrile, the molecule is found to be nearly planar, with a very small dihedral angle between its aromatic rings. nih.gov In the case of this compound, DFT optimization would elucidate the relative orientation of the two quinoline (B57606) rings linked at the 2 and 3' positions and the geometry of the 2'-carbonitrile group. This optimized structure is the foundation for all subsequent property calculations.

Table 1: Representative Optimized Geometrical Parameters for a Quinoline-Carbonitrile Moiety (Illustrative) Note: This table presents typical data for a related quinoline-carbonitrile structure as a reference, not for this compound itself.

ParameterValue
C-C (aromatic) bond length~1.39 - 1.42 Å
C-N (in ring) bond length~1.33 - 1.37 Å
C-CN bond length~1.45 Å
C≡N bond length~1.15 Å
Dihedral Angle (between rings)Variable, dependent on substitution

DFT calculations provide detailed information about the electronic properties of a molecule by determining the energies and shapes of its molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and electronic excitation properties. jksus.org

For a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline rings, while the LUMO may be localized more towards the electron-withdrawing carbonitrile group and the nitrogen-containing heterocyclic systems. In a study of a different fluorescent quinoline derivative, the HOMO and LUMO were found to be at -5.327 eV and -1.836 eV, respectively, resulting in an energy gap of 3.49 eV. jksus.org Such calculations are vital for understanding the electronic transitions that govern the molecule's optical and electronic behavior.

Table 2: Illustrative Electronic Properties of a Substituted Quinoline Derivative Note: This data is from a study on methyl-chromenoquinoline (MCQ) and serves as an example. jksus.org

ParameterEnergy (eV)
HOMO Energy-5.327
LUMO Energy-1.836
HOMO-LUMO Gap (ΔE)3.49

From the HOMO and LUMO energy values, a range of global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder, more stable molecule.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as χ² / (2η).

These parameters are invaluable for predicting how this compound would behave in chemical reactions, for instance, in its interactions with electrophiles or nucleophiles. The analysis of these reactivity descriptors is crucial in fields like drug design and materials science to forecast molecular interactions. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and, consequently, the optical properties of molecules. TD-DFT can accurately predict electronic absorption and emission spectra, providing insights that are directly comparable to experimental UV-Vis and fluorescence spectroscopy. nih.gov

TD-DFT calculations simulate the UV-Vis absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states. Each calculated excitation corresponds to a potential absorption peak, with an associated oscillator strength that indicates the intensity of the transition. For quinoline derivatives, the lowest energy absorption band often corresponds to a HOMO→LUMO transition. beilstein-journals.org

For this compound, TD-DFT would likely predict strong absorption bands in the UV region, characteristic of π→π* transitions within the extensive aromatic system of the biquinoline core. The position and intensity of these bands are sensitive to the molecular geometry and solvent environment. Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the simulation of the fluorescence emission spectrum, which is crucial for applications in sensing and optoelectronics. jksus.org

Table 3: Representative TD-DFT Absorption Data for an Alkynylated Quinoline (Illustrative) Note: This table shows example data for a related quinoline derivative to demonstrate the output of TD-DFT calculations. beilstein-journals.org

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.45HOMO → LUMO
S0 → S23500.12HOMO-1 → LUMO
S0 → S33200.28HOMO → LUMO+1

Beyond spectra simulation, TD-DFT provides a wealth of information about the nature of the excited states themselves. This includes the character of the transition (e.g., local excitation, charge transfer) and the changes in molecular geometry and electronic distribution upon excitation. In some quinoline-based systems, phenomena such as excited-state intramolecular proton transfer (ESIPT) can occur, leading to dual fluorescence. nih.gov

For this compound, TD-DFT could be used to investigate the possibility of intramolecular charge transfer (ICT) upon excitation, where electron density moves from one part of the molecule (the donor, likely a quinoline ring) to another (the acceptor, likely the other quinoline ring and the carbonitrile group). Understanding these excited-state dynamics is critical for designing molecules with specific photophysical properties, such as large Stokes shifts or sensitivity to environmental polarity, which are desirable for applications in molecular probes and sensors. mdpi.com The study of thiopyrano[2,3-b]quinoline derivatives, for example, has revealed specific interactions with amino acid residues in silico, highlighting the importance of understanding excited-state behavior for biological applications. nih.gov

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed computational and theoretical investigations specifically focusing on the chemical compound this compound are not publicly documented. Therefore, it is not possible to provide a comprehensive article on its mechanistic synthesis pathways, photophysical properties, and the correlation between theoretical predictions and experimental data as requested.

While the broader family of quinoline and biquinoline derivatives has been the subject of extensive research, information on this particular substituted biquinoline is conspicuously absent. Computational chemistry is a powerful tool for understanding chemical structures and reactions. Theoretical studies, often employing Density Functional Theory (DFT), are frequently used to elucidate reaction mechanisms, predict molecular geometries, and calculate electronic and photophysical properties. Such studies provide valuable insights that complement experimental findings.

For many related quinoline compounds, computational modeling has been instrumental. For instance, studies on biquinoline-pyridine hybrids have utilized molecular modeling to understand their potential as kinase inhibitors. beilstein-journals.org Similarly, the synthesis of various polysubstituted quinolines has been investigated through combined experimental and theoretical approaches, clarifying reaction pathways and solvent effects. rsc.org

Furthermore, the photophysical properties of numerous quinoline derivatives have been a significant area of interest, with theoretical calculations helping to interpret experimental absorption and emission spectra. nih.gov The introduction of a cyano (-CN) group, a strong electron-withdrawing group, is known to significantly influence the electronic and photophysical properties of aromatic systems. baidu.comnih.govrsc.org Theoretical studies on cyano-substituted aromatic compounds have helped in understanding these effects, which are crucial for the design of materials with specific optical and electronic characteristics. baidu.comnih.govrsc.org

However, the specific application of these computational and theoretical methods to "this compound" has not been reported in the searched literature. Consequently, data on its reaction pathways, photophysical mechanisms, and the crucial correlation between theoretical predictions and experimental results are not available to be presented in the requested format.

Vii. Emerging Applications and Future Research Directions

Advanced Materials Science

Proton Conductive Materials

The development of efficient proton-conductive materials is crucial for advancements in technologies such as proton exchange membrane fuel cells (PEMFCs). Nitrogen-containing heterocyclic compounds are of significant interest in this area due to the ability of nitrogen atoms to participate in hydrogen bonding networks, which can facilitate proton transport. For instance, N-heterocyclic molecules have been successfully incorporated into metal-organic frameworks (MOFs) to enhance proton conductivity. nih.govrsc.org The basic nitrogen sites on these molecules can act as proton acceptors and donors, creating pathways for proton hopping. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems composed of multiple molecules held together by non-covalent interactions, is a field where biquinoline derivatives have demonstrated significant potential. The ability of these molecules to self-assemble into well-defined architectures opens up possibilities for the creation of novel functional materials.

The crystal structure and packing of molecules are governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. arkat-usa.orgsyr.edu These interactions are fundamental to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. researchgate.netnih.govhhu.de The cyano group is known to be a versatile participant in intermolecular interactions. mdpi.com

Biquinoline derivatives are known to form luminescent complexes with metal ions and can self-assemble into structures with interesting photophysical properties. acs.orgnih.gov The introduction of a cyano group can significantly influence the electronic and luminescent properties of organic molecules. chemrxiv.orgnih.govmdpi.comrsc.org For example, the photophysical properties of ruthenium complexes with cyano-substituted biquinoline ligands have been shown to be tunable by acidity and temperature. rsc.org

It is plausible that [2,3'-Biquinoline]-2'-carbonitrile could form luminescent self-assemblies, either on its own or in the presence of metal ions. The interplay between the biquinoline core and the electron-withdrawing nitrile group could lead to unique absorption and emission characteristics. Future research in this area would involve the synthesis of the compound and a thorough investigation of its photophysical properties in various solvents and in the solid state. The study of its coordination chemistry with different metal ions could also reveal new luminescent materials with potential applications in sensing, imaging, or light-emitting devices.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2,3'-Biquinoline]-2'-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis involving cyclization and functionalization is typical. For example, quinoline-carbonitrile derivatives often utilize nucleophilic substitution (e.g., replacing halogens with piperazine or aryl groups) or cyclocondensation reactions (e.g., Gewald reaction for thiophene derivatives). Key parameters include temperature control (80–120°C), solvent selection (ethanol, DMF), and catalysts (e.g., K2_2CO3_3). Purification via column chromatography or recrystallization is critical for yield optimization .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to identify aromatic protons, nitrile peaks (~110 ppm in 13^{13}C), and substituent positions. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. IR spectroscopy verifies nitrile stretches (~2200 cm1^{-1}) .

Advanced Research Questions

Q. How do substituents like trifluoromethyl or biphenyl groups influence the biological activity of this compound derivatives?

  • Methodological Answer : Trifluoromethyl groups enhance metabolic stability and lipophilicity, improving membrane permeability. Biphenyl moieties increase π-π stacking interactions with protein targets (e.g., kinase domains). Structure-activity relationship (SAR) studies require systematic substitution followed by assays (e.g., IC50_{50} measurements in cancer cell lines) .

Q. What computational strategies are effective for predicting the binding affinity of this compound analogs to therapeutic targets?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with targets like C5a receptors or carbonic anhydrase. Molecular dynamics simulations (AMBER) evaluate stability of ligand-protein complexes over time .

Q. How can researchers address low yields in the final step of this compound synthesis?

  • Methodological Answer : Common issues include steric hindrance or side reactions. Solutions:

  • Use microwave-assisted synthesis to reduce reaction time and byproducts .
  • Introduce protecting groups (e.g., Boc for amines) during intermediate steps .
  • Optimize stoichiometry of nucleophiles (e.g., piperazine) to prevent overfunctionalization .

Q. What experimental designs are recommended for evaluating the anticancer potential of this compound derivatives?

  • Methodological Answer :

  • In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with vincristine as a positive control. Measure apoptosis via flow cytometry (Annexin V/PI staining).
  • In vivo : Xenograft models (e.g., murine breast cancer) with toxicity profiling (LD50_{50} determination) .

Q. How can solubility challenges of this compound derivatives be mitigated for pharmacological studies?

  • Methodological Answer :

  • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility.
  • Use co-solvents (DMSO/PEG 400) or nanoformulations (liposomes) for in vivo delivery .

Data-Driven Insights

  • Key SAR Trends :

    SubstituentEffect on ActivityExample Source
    Trifluoromethyl↑ Metabolic stability, ↑ Lipophilicity
    Biphenyl↑ Target binding via π-π stacking
    Nitrile↑ Electronic interactions with enzymes
  • Synthetic Yield Optimization :

    • Microwave synthesis reduces reaction time by 40–60% compared to conventional heating .
    • Catalytic hydrogenation (Pd/C) improves purity of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.